molecular formula C8H11NO B2513898 3-Cyclopropyl-4-methoxybut-2-enenitrile CAS No. 1563821-57-7

3-Cyclopropyl-4-methoxybut-2-enenitrile

Cat. No. B2513898
CAS RN: 1563821-57-7
M. Wt: 137.182
InChI Key: AYCJCLXTNJTIGW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving 3-Cyclopropyl-4-methoxybut-2-enenitrile are not detailed in the search results, general reactions involving cyclopropane derivatives could potentially apply. For example, palladium-catalyzed cross-coupling reactions of cyclopropylmagnesium bromide with aryl bromides or triflates have been reported .

Scientific Research Applications

Cyclopentene Annulation Method Development

3-Cyclopropyl-4-methoxybut-2-enenitrile has been utilized in the development of a novel cyclopentene annulation method. This method involves a conjugate addition reaction with 4-methoxybut-3-enenitrile, yielding bicyclo[n.3.0]alkenone derivatives. This process has significance in creating new chiral building blocks for steroids and other natural compounds (Tanino, Tomata, Shiina, & Miyashita, 2006).

Synthesis of E,Z-Isomers

In another study, 3-ethoxy-4,4,4-trifluorobut-2-enenitrile, a compound related to 3-Cyclopropyl-4-methoxybut-2-enenitrile, was synthesized and separated into E- and Z-isomers. These isomers were found to undergo stereospecific 1,3-dipolar cycloaddition, demonstrating the compound's utility in creating specific chemical structures (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018).

Route to Indoles

3-Cyclopropyl-4-methoxybut-2-enenitrile has also been used in the synthesis of indoles via a cycloaddition/cyclization sequence. This process is important for creating benzene derivatives with a strategically positioned 2-methoxyethenyl moiety, which has applications in pharmaceutical and synthetic chemistry (Kranjc & Kočevar, 2008).

Synthesis of Cyclopropanes

The compound has also been used in the asymmetric synthesis of cyclopropanes. This synthesis involves a reaction with 2-methoxyfuran, highlighting its role in creating structurally complex and potentially bioactive molecules (Cruz, Yuste, Díaz, Ortíz, Walls, Ruano, & Sánchez-Obregón, 2005).

properties

IUPAC Name

(E)-3-cyclopropyl-4-methoxybut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-8(4-5-9)7-2-3-7/h4,7H,2-3,6H2,1H3/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCJCLXTNJTIGW-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=CC#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C(=C/C#N)/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-4-methoxybut-2-enenitrile

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